molecular formula C20H24N2O5S2 B2825530 2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 923065-08-1

2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2825530
CAS No.: 923065-08-1
M. Wt: 436.54
InChI Key: QRUPKZGSRMNUOR-UHFFFAOYSA-N
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Description

The compound 2-(4-((4-Methoxyphenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide features a tetrahydrobenzo[b]thiophene core substituted at the 3-position with a carboxamide group and at the 2-position with a 4-((4-methoxyphenyl)sulfonyl)butanamido moiety. This structure combines a sulfur-containing heterocycle with sulfonamide and carboxamide functionalities, which are common in bioactive molecules targeting enzymes or receptors. The 4-methoxyphenylsulfonyl group may enhance solubility and binding affinity through hydrogen bonding or π-π interactions, while the butanamido linker provides conformational flexibility .

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)sulfonylbutanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S2/c1-27-13-8-10-14(11-9-13)29(25,26)12-4-7-17(23)22-20-18(19(21)24)15-5-2-3-6-16(15)28-20/h8-11H,2-7,12H2,1H3,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUPKZGSRMNUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Pharmacological Differences

Compound Name / ID Core Structure Substituents Key Pharmacological Activity References
Target Compound Tetrahydrobenzo[b]thiophene-3-carboxamide 2-position: 4-((4-Methoxyphenyl)sulfonyl)butanamido Not explicitly reported (inferred)
IIIb () Tetrahydrobenzo[b]thiophene-3-carboxamide 2-position: 2-(4-benzylpiperazin-1-yl)acetamido Acetylcholinesterase (AChE) inhibition
IIId () Tetrahydrobenzo[b]thiophene-3-carboxamide 2-position: 2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamido AChE inhibition (60% at 10 μM)
Compound 92b () Tetrahydrobenzo[b]thiophene-3-carboxamide 2-position: 2-(2-cyanoacetamido) Antioxidant (55.5% NO scavenging)
Compound I () Tetrahydrobenzo[b]thiophene-3-carboxamide 2-position: (E)-4-methoxyphenylmethyleneamino; 3-position: N-(3-methylphenyl) Antibacterial, antifungal

Key Observations:

Core Similarities : All compounds share the tetrahydrobenzo[b]thiophene-3-carboxamide scaffold, which provides a rigid, planar structure conducive to binding aromatic residues in enzyme active sites .

Substituent Variations: Target Compound: The 4-methoxyphenylsulfonylbutanamido group distinguishes it from analogs with piperazine (IIIb, IIId), cyanoacetamido (92b), or imino (Compound I) substituents. The sulfonyl group may enhance metabolic stability compared to esters or amines . Piperazine Derivatives (IIIb, IIId): These exhibit AChE inhibition, with IIId showing 60% inhibition at 10 μM, attributed to the 4-methoxyphenylpiperazine group forming hydrogen bonds with Phe288 in AChE . Cyanoacetamido (92b): The electron-withdrawing cyano group increases antioxidant activity (55.5% NO scavenging) by stabilizing radical intermediates .

Piperazine-containing analogs (IIIb, IIId) demonstrate the importance of basic nitrogen atoms in AChE inhibition, while the target compound’s sulfonamide lacks this basicity, suggesting divergent targets .

Pharmacokinetic and Physicochemical Properties

  • Solubility : The sulfonamide and carboxamide groups enhance aqueous solubility relative to ester-containing analogs (e.g., 6o in ) .

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including sulfonylation, amidation, and cyclization. Critical steps include:

  • Sulfonylation : Coupling the 4-methoxyphenylsulfonyl group to the butanamido chain requires anhydrous conditions (e.g., dichloromethane or DMF) and catalysts like triethylamine to minimize side reactions .
  • Amidation : Carboxamide formation may use activating agents (e.g., HATU or EDC) to ensure high yields. Temperature control (0–25°C) is essential to prevent epimerization .
  • Purification : Gradient HPLC or column chromatography is often necessary to isolate the target compound from byproducts like unreacted sulfonyl chlorides .

Q. Which analytical techniques are most effective for characterizing structural purity and confirming regiochemistry?

  • NMR Spectroscopy : 1^1H and 13^13C NMR can resolve ambiguities in sulfonamide and carboxamide regiochemistry. For example, the sulfonyl group’s deshielding effect shifts aromatic protons downfield (δ 7.5–8.0 ppm) .
  • X-ray Crystallography : Resolves absolute configuration, particularly for the tetrahydrobenzo[b]thiophene core, which may adopt boat or chair conformations .
  • HPLC-MS : Validates purity (>95%) and detects trace impurities from incomplete sulfonylation .

Q. How can researchers design in vitro assays to evaluate antimicrobial activity?

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. The sulfonamide group’s electron-withdrawing properties may enhance membrane penetration .
  • Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects at 2× and 4× MIC. Compare with controls like sulfamethoxazole to identify structure-activity trends .

Advanced Research Questions

Q. What mechanistic insights explain its inhibition of carbonic anhydrase isoforms?

  • Enzyme Kinetics : The sulfonamide group acts as a zinc-binding motif in carbonic anhydrase active sites. Use stopped-flow spectrophotometry to measure kcat/Kmk_{\text{cat}}/K_m changes. Isoform selectivity (e.g., CA IX vs. CA II) correlates with the methoxyphenyl group’s hydrophobicity .
  • Molecular Docking : Simulations (e.g., AutoDock Vina) predict binding poses. The butanamido linker’s flexibility may improve fit into hydrophobic pockets .

Q. How can conflicting solubility data across studies be resolved?

  • Solubility Profiling : Use shake-flask method in buffers (pH 1.2–7.4) with UV/Vis quantification. Discrepancies may arise from polymorphic forms (e.g., amorphous vs. crystalline).
  • Co-solvent Systems : Add 10–20% PEG-400 to aqueous solutions to mimic physiological conditions. Data from similar sulfonamides suggest logP >3 limits aqueous solubility .

Q. What strategies optimize metabolic stability in preclinical models?

  • Liver Microsome Assays : Incubate with human/rat microsomes and quantify parent compound via LC-MS/MS. Phase I oxidation of the methoxyphenyl group is a common metabolic pathway.
  • Prodrug Modification : Replace the carboxamide with ester prodrugs to enhance bioavailability. Compare hydrolysis rates in plasma vs. target tissues .

Q. How do substituents on the tetrahydrobenzo[b]thiophene core affect potency?

  • SAR Analysis : Derivatives with electron-withdrawing groups (e.g., -NO2_2) at the 6-position show 3–5× higher antimicrobial activity. Steric hindrance from methyl groups reduces binding affinity .
  • Crystallographic Data : Polar interactions between the carboxamide and Thr199 in carbonic anhydrase are critical. Bulky substituents disrupt hydrogen bonding .

Methodological Challenges & Solutions

Q. How can researchers address low yields in the final cyclization step?

  • Catalyst Screening : Test Pd(OAc)2_2/Xantphos for Suzuki couplings. Yields improve with microwave-assisted heating (120°C, 30 min) .
  • Byproduct Analysis : Use LC-MS to identify dimers or oxidized species. Add scavengers like thiourea to quench reactive intermediates .

Q. What computational tools predict off-target interactions?

  • Pharmacophore Modeling : Map electrostatic and hydrophobic features against databases like ChEMBL. The sulfonamide moiety may cross-react with folate pathway enzymes .
  • Machine Learning : Train models on IC50_{50} data for kinase inhibitors to prioritize in vitro testing .

Q. How should stability studies be designed for long-term storage?

  • Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation products (e.g., hydrolysis of the carboxamide to carboxylic acid) .
  • Excipient Screening : Co-formulate with cyclodextrins to prevent aggregation in solid-state .

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